molecular formula C9H20N2O4S B15299297 tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate

tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate

Cat. No.: B15299297
M. Wt: 252.33 g/mol
InChI Key: ITXNGXOVDVCHQT-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a sulfamoyl group

Preparation Methods

The synthesis of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with a suitable sulfamoylating agent. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfamoyl group may also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate include other carbamates and sulfamoyl derivatives. For example:

Properties

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate

InChI

InChI=1S/C9H20N2O4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12)(H2,10,13,14)

InChI Key

ITXNGXOVDVCHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)N

Origin of Product

United States

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